Dexibuprofen lysine is synthesized from dexibuprofen and lysine through specific chemical processes. It falls under the category of NSAIDs, which are widely used in clinical settings for their analgesic and anti-inflammatory properties. The compound exhibits improved pharmacokinetic profiles compared to its parent drug, ibuprofen, due to its enhanced solubility and absorption characteristics.
The synthesis of dexibuprofen lysine involves several steps:
The process can vary slightly depending on specific protocols but generally includes similar steps aimed at maximizing yield and purity .
Dexibuprofen lysine has a unique molecular structure characterized by its chiral centers. The molecular formula can be represented as:
The compound consists of the dexibuprofen moiety linked to the lysine residue through an ionic bond, enhancing its solubility in aqueous environments. X-ray diffraction studies have shown that the crystalline structure of dexibuprofen lysine exhibits distinct patterns compared to its parent compounds, indicating successful salt formation .
The formation of dexibuprofen lysine involves several key reactions:
These reactions are crucial for achieving high purity and yield of dexibuprofen lysine, with careful control over reaction conditions being essential for optimal results .
Dexibuprofen lysine exerts its pharmacological effects primarily through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). By blocking these enzymes, it reduces the synthesis of prostaglandins, which are mediators of pain and inflammation in the body. This mechanism not only alleviates pain but also decreases fever and swelling associated with inflammatory conditions .
Dexibuprofen lysine exhibits several notable physical and chemical properties:
These properties contribute significantly to its effectiveness as a therapeutic agent compared to other formulations of ibuprofen .
Dexibuprofen lysine is primarily utilized in clinical settings for:
In addition to these applications, ongoing research explores its potential uses in combination therapies for enhanced efficacy against chronic pain conditions .
Dexibuprofen, chemically designated as (S)-2-(4-isobutylphenyl)propanoic acid, is the single pharmacologically active enantiomer of the racemic ibuprofen mixture. Its molecular configuration arises from the chiral carbon atom within the propanoic acid side chain, leading to (S)-(+)-stereochemistry. This stereospecific configuration is crucial for optimal binding and inhibition of cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2, which are key mediators of prostaglandin synthesis in the inflammatory cascade [1] [5]. The (S)-enantiomer demonstrates significantly higher potency—often cited as approximately 160-fold greater affinity for COX inhibition—compared to its (R)-(−)-counterpart, which undergoes only partial and variable metabolic inversion to the active form in vivo [1] [6].
The dexibuprofen lysine salt crystallizes with the molecular formula C₁₉H₃₂N₂O₄ (molecular weight: 352.48 g/mol). Its structure comprises one molecule of dexibuprofen (C₁₃H₁₈O₂) ionically paired with one molecule of L-lysine (C₆H₁₄N₂O₂). The canonical SMILES representation (CC(C)CC1=CC=C(C=C1)[C@H](C)C(=O)O.NCCCC[C@H](N)C(=O)O
) explicitly defines the stereocenters: the [C@H]
notation indicates the (S)-configuration at the ibuprofen chiral center, while [C@H]
in the lysine moiety specifies the L-configuration [2] [9]. This precise stereochemical identity underpins its distinct pharmacological and physicochemical behavior relative to racemic ibuprofen or its racemic lysine salt.
Table 1: Molecular Characteristics of Dexibuprofen Lysine
Property | Value/Description |
---|---|
IUPAC Name | L-lysine--(S)-2-(4-isobutylphenyl)propanoic acid (1/1) |
CAS Registry Number | 1113403-10-4 |
Molecular Formula | C₁₉H₃₂N₂O₄ |
Molecular Weight | 352.48 g/mol |
Chiral Centers | Dexibuprofen: (S)-Carbon; Lysine: L-α-Carbon |
SMILES Notation | CC(C)CC1=CC=C(C=C1)C@HC(=O)O.NCCCCC@HC(=O)O |
Pharmacological Target | COX-1 & COX-2 Inhibition |
The formation of dexibuprofen lysine is fundamentally driven by acid-base chemistry. Dexibuprofen, a carboxylic acid (pKa ≈ 4.45), reacts with the basic α-amino group of L-lysine (pKa ≈ 10.29 for the conjugate acid), resulting in a proton transfer and the generation of an ionic pair—a carboxylate anion (dexibuprofenate) and an ammonium cation (lysyl ammonium). The significant ΔpKa (>5 units) strongly favors near-complete proton transfer, ensuring stable salt formation under controlled conditions [6] [7]. This ionic interaction profoundly alters the compound's physical properties, most notably its aqueous solubility. While crystalline racemic ibuprofen is notoriously hydrophobic, the lysine salt form exhibits dramatically enhanced hydrophilicity, facilitating rapid dissolution in biological fluids like gastric and intestinal media [3] [8].
The process of salt formation typically involves crystallization from polar solvents (e.g., water, ethanol, or water/ethanol mixtures). Factors such as solvent composition, temperature, concentration, cooling rate, and the presence of seed crystals critically influence the yield, purity, and solid-state form (hydrate vs. anhydrate, polymorph) of the resulting salt. Patent literature describes methods involving the dissolution of dexibuprofen and L-lysine in a heated aqueous-alcoholic solution, followed by controlled cooling or antisolvent addition (e.g., heptane) to precipitate the desired salt [7]. The inherent chirality of L-lysine ensures compatibility with the chiral dexibuprofen molecule, avoiding racemization during processing.
The critical distinction between dexibuprofen lysine and racemic ibuprofen lysine lies in stereochemistry. Racemic ibuprofen lysine contains a 1:1 mixture of the pharmacologically active (S)-enantiomer and the largely inactive (R)-enantiomer. This difference manifests in several key aspects:
Table 2: Key Comparative Properties of Dexibuprofen Lysine vs. Racemic Ibuprofen Lysine
Property | Dexibuprofen Lysine | Racemic Ibuprofen Lysine | Significance |
---|---|---|---|
Composition | Single (S)-(+)-enantiomer paired with L-lysine | 50:50 (R)-(−)- and (S)-(+)-ibuprofen with L-lysine | Elimination of inactive (R)-enantiomer |
Equivalent Dose | ~50-60% of racemic dose | 100% | Reduced drug load for same efficacy [1] |
Metabolic Requirement | None (active form delivered) | Requires chiral inversion of (R)-enantiomer | Reduced metabolic burden, less variability [1] |
Theoretical Solubility | High (salt form) | High (salt form) | Similar advantage over free acids [3] [8] |
Crystalline Complexity | Potential for distinct polymorphs | Potential for distinct polymorphs/different racemic behavior | Processing/stability implications [6] [7] |
The solid-state behavior of dexibuprofen lysine is complex, influenced by crystallization conditions and the potential for hydration and polymorphism. Polymorphism—the ability of a compound to exist in more than one distinct crystal structure—is a critical consideration for pharmaceuticals, as different polymorphs can exhibit variations in solubility, dissolution rate, stability, and processability. While detailed single-crystal X-ray diffraction data specifically for dexibuprofen lysine polymorphs is scarce in the public domain, principles can be inferred from closely related systems like ibuprofen lysine and ketoprofen lysine, and patent literature [6] [7].
Control over polymorphism is essential during manufacturing to ensure consistent product performance. Screening for polymorphs and identifying the thermodynamically stable form under storage conditions are critical steps in pharmaceutical development.
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1